molecular formula C11H11F3O B7882487 (2-(3-(Trifluoromethyl)phenyl)cyclopropyl)methanol

(2-(3-(Trifluoromethyl)phenyl)cyclopropyl)methanol

Cat. No.: B7882487
M. Wt: 216.20 g/mol
InChI Key: CUHAGPDZUGMJIR-UHFFFAOYSA-N
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Description

(2-(3-(Trifluoromethyl)phenyl)cyclopropyl)methanol: is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a cyclopropyl group and a methanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-(3-(Trifluoromethyl)phenyl)cyclopropyl)methanol typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation and trifluoromethylation processes, utilizing continuous flow reactors to ensure efficient and scalable synthesis. The use of photoredox catalysts and light sources at room temperature can enhance the efficiency of these reactions .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (2-(3-(Trifluoromethyl)phenyl)cyclopropyl)methanol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methanol moiety can be replaced by other functional groups. Reagents such as alkyl halides and strong bases are commonly used in these reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, strong bases like sodium hydroxide or potassium tert-butoxide.

Major Products:

    Oxidation: Ketones, aldehydes.

    Reduction: Alcohols, hydrocarbons.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of (2-(3-(Trifluoromethyl)phenyl)cyclopropyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The cyclopropyl group provides rigidity to the molecule, influencing its binding affinity and selectivity .

Comparison with Similar Compounds

Uniqueness: The uniqueness of (2-(3-(Trifluoromethyl)phenyl)cyclopropyl)methanol lies in its combination of a trifluoromethyl group, a phenyl ring, and a cyclopropyl group, which imparts distinct chemical and physical properties. This combination is not commonly found in other compounds, making it a valuable molecule for various applications.

Properties

IUPAC Name

[2-[3-(trifluoromethyl)phenyl]cyclopropyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3O/c12-11(13,14)9-3-1-2-7(4-9)10-5-8(10)6-15/h1-4,8,10,15H,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUHAGPDZUGMJIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C2=CC(=CC=C2)C(F)(F)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

2-(3-Trifluoromethyl-phenyl)-cyclopropanecarboxylic acid ethyl ester (prepared as per literature procedure) (0.70 g, 2.7 mmol) in THF (5 ml) was added to a solution of lithium aluminium hydride (0.123 g, 3.25 mmol) in THF (5 ml) at 0° C. over a period of 10 min. and stirred further at 20-25° C. for 2 hours. The reaction mixture was diluted with THF (15 ml) and quenched with 10% NaOH solution (5 ml) and water (10 ml). The aqueous layer was extracted with ethyl acetate, washed with saturated brine solution and dried over Na2SO4. The organic layer was evaporated to afford [2-(3-trifluoromethyl-phenyl)-cyclopropyl]-methanol as a colorless oil (0.54 g, 92%).
Quantity
0.7 g
Type
reactant
Reaction Step One
Quantity
0.123 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-(3-(Trifluoromethyl)phenyl)cyclopropyl)methanol
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